Cas no 338391-75-6 (1-(Morpholinomethyl)-1H-indole-2,3-dione 3-N-(2-chlorophenyl)hydrazone)
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-N-(2-chlorophenyl)hydrazone Chemical and Physical Properties
Names and Identifiers
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- 1-(MORPHOLINOMETHYL)-1H-INDOLE-2,3-DIONE 3-[N-(2-CHLOROPHENYL)HYDRAZONE]
- 1H-Indole-2,3-dione, 1-(4-morpholinylmethyl)-, 3-[2-(2-chlorophenyl)hydrazone]
- 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-N-(2-chlorophenyl)hydrazone
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- MDL: MFCD01314853
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-N-(2-chlorophenyl)hydrazone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M147925-25mg |
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] |
338391-75-6 | 25mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M147925-50mg |
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] |
338391-75-6 | 50mg |
$ 380.00 | 2022-06-04 | ||
| Matrix Scientific | 164027-500mg |
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] |
338391-75-6 | 500mg |
$918.00 | 2023-09-09 | ||
| Matrix Scientific | 164027-1g |
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] |
338391-75-6 | 1g |
$1836.00 | 2023-09-09 | ||
| Matrix Scientific | 164027-5g |
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] |
338391-75-6 | 5g |
$7343.00 | 2023-09-09 | ||
| Matrix Scientific | 164027-500mg |
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] |
338391-75-6 | 500mg |
$918.00 | 2023-09-11 | ||
| Matrix Scientific | 164027-1g |
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] |
338391-75-6 | 1g |
$1836.00 | 2023-09-11 | ||
| Matrix Scientific | 164027-5g |
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] |
338391-75-6 | 5g |
$7343.00 | 2023-09-11 | ||
| Ambeed | A897214-1g |
(3Z)-3-[2-(2-Chlorophenyl)hydrazin-1-ylidene]-1-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-indol-2-one |
338391-75-6 | 90% | 1g |
$611.0 | 2024-04-19 | |
| abcr | AB579493-500 mg |
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[n-(2-chlorophenyl)hydrazone]; . |
338391-75-6 | 500MG |
€678.60 | 2023-03-20 |
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-N-(2-chlorophenyl)hydrazone Suppliers
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-N-(2-chlorophenyl)hydrazone Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-N-(2-chlorophenyl)hydrazone
Introduction to 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-N-(2-chlorophenyl)hydrazone (CAS No. 338391-75-6)
The compound 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-N-(2-chlorophenyl)hydrazone, identified by its CAS number 338391-75-6, represents a significant advancement in the field of medicinal chemistry. This heterocyclic derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development.
At the core of this compound lies a fused indole system, which is a privileged scaffold in medicinal chemistry known for its role in various bioactive molecules. The presence of a morpholinomethyl group introduces a nitrogen-rich moiety that can enhance solubility and binding affinity to biological targets. Additionally, the 3-N-(2-chlorophenyl)hydrazone moiety adds another layer of structural diversity, which is often exploited to modulate pharmacokinetic properties and target specificity.
Recent studies have highlighted the importance of indole derivatives in addressing various therapeutic challenges. For instance, modifications at the 2,3-dione position have been shown to influence metabolic stability and bioavailability. The incorporation of a chlorophenyl group in the hydrazone moiety has been linked to enhanced interactions with certain enzyme families, particularly those involved in signal transduction and inflammation.
In the context of modern drug design, computational modeling and high-throughput screening have been instrumental in identifying promising candidates like 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-N-(2-chlorophenyl)hydrazone. These methodologies allow researchers to predict binding affinities and optimize structures before experimental validation, significantly reducing the time and cost associated with drug development.
The morpholine ring is particularly noteworthy for its ability to enhance oral bioavailability by improving solubility and reducing metabolic degradation. This feature has made it a preferred choice in designing small-molecule drugs targeting central nervous system (CNS) disorders. The indole core, on the other hand, is well-documented for its role in antimicrobial, anti-inflammatory, and anticancer applications.
One of the most compelling aspects of this compound is its potential as an intermediate in synthesizing more complex pharmacophores. The hydrazone functional group is particularly versatile, allowing for further derivatization through nucleophilic addition or condensation reactions. This flexibility makes it an attractive candidate for libraries of compounds designed for structure-activity relationship (SAR) studies.
Current research trends indicate that indole derivatives are being increasingly explored for their roles in modulating immune responses and cancer biology. The 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-N-(2-chlorophenyl)hydrazone structure aligns well with these trends, as it combines elements known to interact with key signaling pathways involved in these diseases.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the indole core efficiently. Additionally, protecting group strategies are essential to prevent unwanted side reactions during the synthesis of complex molecules like this one.
In terms of pharmacological evaluation, preclinical studies have demonstrated that derivatives with similar structural motifs exhibit promising activities against various disease models. These findings suggest that 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-N-(2-chlorophenyl)hydrazone may serve as a valuable scaffold for developing novel therapeutics.
The role of computational chemistry in understanding molecular interactions cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound might bind to biological targets at an atomic level. These predictions are crucial for guiding experimental efforts and optimizing lead compounds before they enter clinical trials.
The future prospects for this compound are promising, with ongoing research aimed at expanding its pharmacological profile through further derivatization and structural modifications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of these findings into clinical applications.
In conclusion,1-(Morpholinomethyl)-1H-indole-2,3-dione 3-N-(2-chlorophenyl)hydrazone (CAS No. 338391-75-6) represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential biological activities make it a compelling candidate for further investigation and development into novel therapeutic agents.
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